molecular formula C13H19ClN2O2 B13939567 Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate

Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate

Cat. No.: B13939567
M. Wt: 270.75 g/mol
InChI Key: TXUOGVIVLAWHDD-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.76 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.

Major Products Formed

Scientific Research Applications

Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(2-chloropyridin-3-YL)propan-2-YL)carbamate is unique due to the presence of both the tert-butyl carbamate group and the 2-chloropyridine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

tert-butyl N-[2-(2-chloropyridin-3-yl)propan-2-yl]carbamate

InChI

InChI=1S/C13H19ClN2O2/c1-12(2,3)18-11(17)16-13(4,5)9-7-6-8-15-10(9)14/h6-8H,1-5H3,(H,16,17)

InChI Key

TXUOGVIVLAWHDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=C(N=CC=C1)Cl

Origin of Product

United States

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